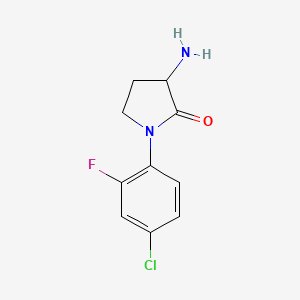![molecular formula C16H13N3OS B2685724 N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide CAS No. 2034400-62-7](/img/structure/B2685724.png)
N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide is a compound that integrates a bipyridine moiety with a thiophene carboxamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The bipyridine unit is known for its ability to coordinate with metal ions, while the thiophene ring is valued for its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide typically involves the coupling of a bipyridine derivative with a thiophene carboxylic acid or its derivatives. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated thiophene carboxamide .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that can inhibit or activate enzymes. The bipyridine moiety is known to interact with DNA and proteins, potentially disrupting their normal function . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene carboxamide structure but lack the bipyridine moiety.
Bipyridine derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine are similar but do not contain the thiophene ring.
Uniqueness: N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide is unique due to the combination of the bipyridine and thiophene moieties, which endows it with distinctive electronic and coordination properties. This dual functionality makes it particularly valuable in applications requiring both metal coordination and electronic conductivity .
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-5-7-21-11-14)19-9-12-3-4-15(18-8-12)13-2-1-6-17-10-13/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMPUVJBWDRGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
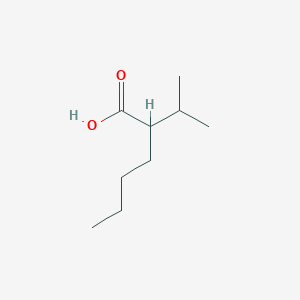
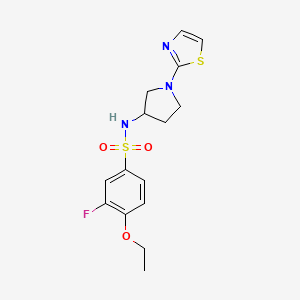
![N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2685644.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2685645.png)
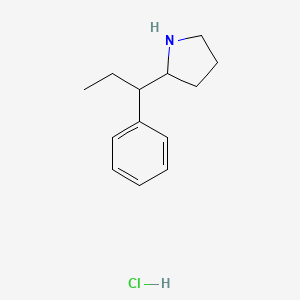
![Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2685648.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile](/img/structure/B2685649.png)
![7-But-2-enyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2685651.png)
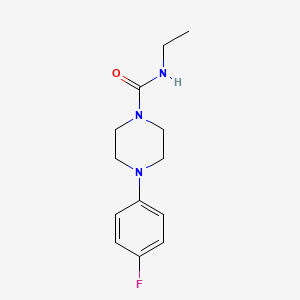
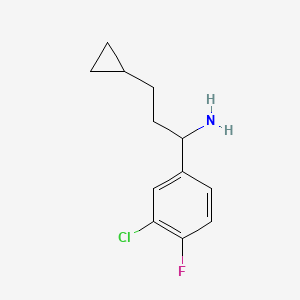
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chlorobenzoate](/img/structure/B2685658.png)
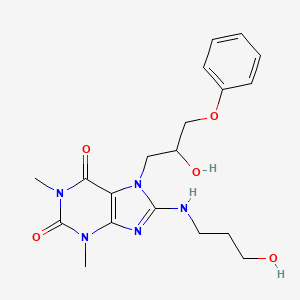
![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)
